4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile
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Description
“4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile” is a chemical compound with the molecular formula C12H8FN3 . It’s a derivative of 4-Fluoroaniline, which is an organofluorine compound used as a precursor to various potential and real applications .
Molecular Structure Analysis
The molecular weight of “this compound” is 213.21 . Unfortunately, the specific molecular structure is not provided in the available resources.Scientific Research Applications
Phase Transition in Polybutene-1-based Materials : Zheng et al. (2019) explored the phase transition in polybutene-1-based materials, emphasizing the impact of molecular structure variation and external stretching on this process. They conducted mechanical tests combined with in-situ wide-angle X-ray diffraction method studies, offering insights relevant to materials utilizing similar molecular structures (Zheng et al., 2019).
Inhibition of Copper Corrosion : Fiala et al. (2007) investigated the role of ketene dithioacetal derivatives, including compounds structurally related to 4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile, in inhibiting copper corrosion in nitric acid solutions. This study offers potential applications in corrosion prevention and materials science (Fiala et al., 2007).
Synthesis of Fluorine-containing Compounds : Maruta et al. (1980) discussed the preparation of fluorine-containing seven-membered benzoheterocycles, which is closely related to the synthesis and application of compounds like this compound. This research has implications in the development of new fluorine-based compounds for various applications (Maruta et al., 1980).
Cation Radicals in γ-Irradiated Solutions : Shida et al. (1980) studied cation radicals of simple olefins and dienes, including compounds structurally similar to this compound, in γ-irradiated frozen solutions. This research is relevant to understanding the behavior of similar compounds under irradiation, with potential applications in radiation chemistry and material science (Shida et al., 1980).
Copolymers for High Energy Storage Applications : Zhang et al. (2016) synthesized a new family of poly(4-methyl-1-pentene) ionomer modified with ionic groups for high energy storage applications. This research illustrates the potential of using chemically modified polymers, similar in structure to this compound, in developing advanced energy storage devices (Zhang et al., 2016).
Properties
IUPAC Name |
(E,4Z)-4-[(4-fluoroanilino)methylidene]pent-2-enedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-11-3-5-12(6-4-11)16-9-10(8-15)2-1-7-14/h1-6,9,16H/b2-1+,10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJYUXNSWAEIEI-XNFVDKGPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C=CC#N)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(/C=C/C#N)\C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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